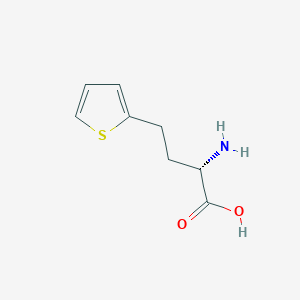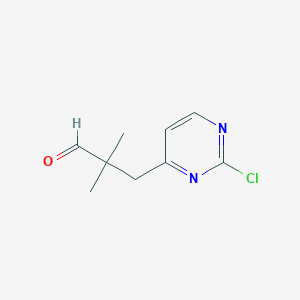![molecular formula C12H14N2O B13308655 [3-Methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B13308655.png)
[3-Methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methanol is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of a methyl group at the 3rd position of the pyrazole ring and another methyl group attached to the phenyl ring, along with a hydroxymethyl group at the 4th position of the pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methanol typically involves the condensation of 3-methyl-1-phenylpyrazol-5-one with aromatic aldehydes. This reaction is often catalyzed by sodium acetate at room temperature, resulting in high to excellent yields . Another method involves the use of 1,3-disulfonic acid imidazolium tetrachloroaluminate as a novel catalyst, which provides a green, simple, and efficient approach .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and efficient catalytic systems, such as the aforementioned 1,3-disulfonic acid imidazolium tetrachloroaluminate, suggests potential for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
[3-Methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring and pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, aldehydes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[3-Methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Industry: The compound’s derivatives are used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [3-Methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methanol involves its interaction with various molecular targets and pathways. For instance, some derivatives have been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
- 4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
What sets [3-Methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methanol apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its hydroxymethyl group at the 4th position of the pyrazole ring allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
[3-methyl-1-(3-methylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C12H14N2O/c1-9-4-3-5-12(6-9)14-7-11(8-15)10(2)13-14/h3-7,15H,8H2,1-2H3 |
Clave InChI |
OSCLYSXMKMAUMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C=C(C(=N2)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


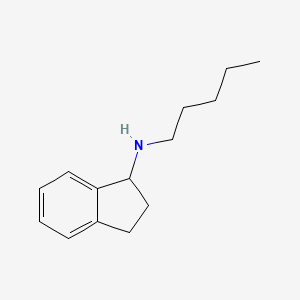
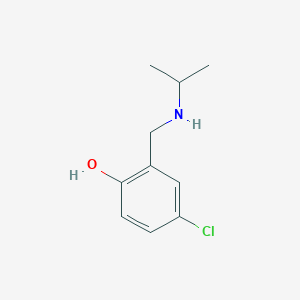
![2-Fluoro-2-[4-(methylsulfanyl)phenyl]acetic acid](/img/structure/B13308583.png)
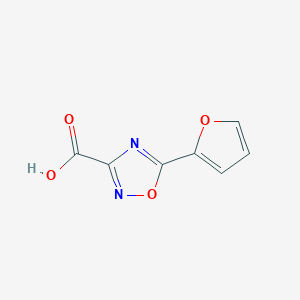

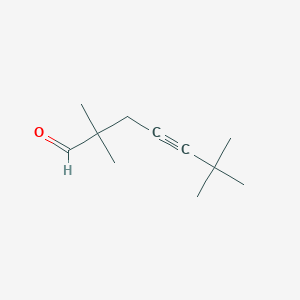
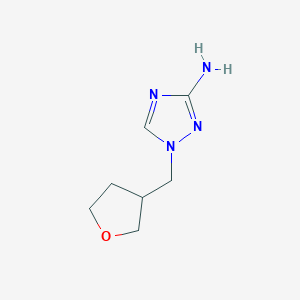
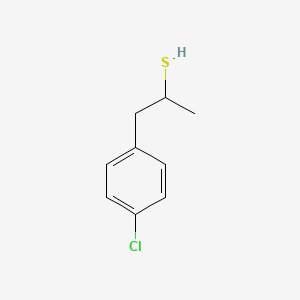
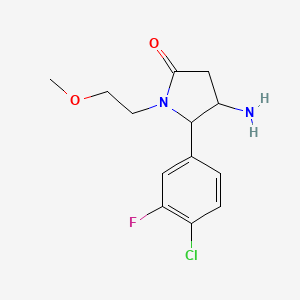
![4-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13308613.png)

